Agrochelin

Description

This compound has been reported in Agrobacterium with data available.

isolated from Agrobacterium; structure in first source

Structure

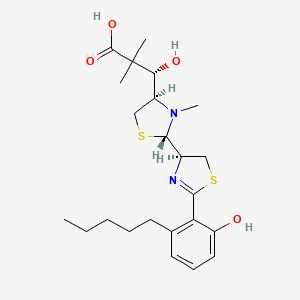

2D Structure

3D Structure

Properties

Molecular Formula |

C23H34N2O4S2 |

|---|---|

Molecular Weight |

466.7 g/mol |

IUPAC Name |

(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C23H34N2O4S2/c1-5-6-7-9-14-10-8-11-17(26)18(14)20-24-15(12-30-20)21-25(4)16(13-31-21)19(27)23(2,3)22(28)29/h8,10-11,15-16,19,21,26-27H,5-7,9,12-13H2,1-4H3,(H,28,29)/t15-,16+,19-,21+/m1/s1 |

InChI Key |

QZBCDLLHQSDFIG-ZEVBXJOLSA-N |

Isomeric SMILES |

CCCCCC1=C(C(=CC=C1)O)C2=N[C@H](CS2)[C@H]3N([C@@H](CS3)[C@H](C(C)(C)C(=O)O)O)C |

Canonical SMILES |

CCCCCC1=C(C(=CC=C1)O)C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C(=O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Agrochelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrochelin is a thiazoline-containing alkaloid with notable cytotoxic activities, first isolated from a marine species of Agrobacterium. This technical guide provides an in-depth exploration of the origins of this compound, focusing on its biosynthesis, the genetic framework that likely governs its production, and the experimental methodologies for its isolation and characterization. Drawing parallels with its close structural relative, massiliachelin, this document outlines a putative biosynthetic pathway for this compound, offering a valuable resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Introduction

This compound is a cytotoxic antibiotic that was first isolated from the fermentation broth of a marine Agrobacterium sp.[1][2][3]. It is characterized as an alkaloid and has demonstrated cytotoxic activity, making it a molecule of interest for further investigation in the context of anticancer research. Structurally, it is closely related to massiliachelin, a siderophore produced by Massilia sp. NR 4-1, with the two molecules being epimers[4]. The discovery of the biosynthetic gene cluster for massiliachelin provides a robust framework for understanding the biosynthesis of this compound.

Producing Microorganism

The original discovery of this compound was from a marine bacterium identified as a member of the genus Agrobacterium[1][2]. Marine environments are a rich and still largely untapped source of novel bioactive secondary metabolites. The specific strain of Agrobacterium that produces this compound was isolated from a marine habitat, highlighting the importance of exploring unique ecological niches for the discovery of new natural products[5].

Proposed Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway for this compound has not been experimentally elucidated, the identification of the biosynthetic gene cluster for its epimer, massiliachelin, in Massilia sp. NR 4-1, offers a strong predictive model[4]. The massiliachelin gene cluster suggests a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. NRPS and PKS are large, multi-domain enzymes that assemble complex natural products from simple monomeric units in a modular fashion[6][7][8].

The proposed biosynthesis of the this compound backbone is likely initiated with the activation of salicylic acid, a common starting unit in the biosynthesis of siderophores like yersiniabactin and pyochelin[6][9]. The subsequent steps would involve the sequential addition of cysteine residues, which are then cyclized to form the characteristic thiazoline rings, a hallmark of this class of molecules. The polyketide synthase component is likely responsible for the biosynthesis of the fatty acid side chain.

Key Enzymatic Steps

The biosynthesis of this compound is hypothesized to proceed through the following key enzymatic steps, catalyzed by the domains of the NRPS/PKS megasynthase:

-

Adenylation (A) Domain: Selects and activates the precursor molecules (salicylic acid and cysteine) as adenylates.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated precursors as thioesters.

-

Condensation (C) Domain: Catalyzes the formation of peptide bonds between the tethered precursors.

-

Cyclization (Cy) Domain: Catalyzes the cyclodehydration of cysteine residues to form thiazoline rings.

-

Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) Domains: These PKS domains are responsible for the synthesis of the polyketide portion of the molecule.

-

Thioesterase (TE) Domain: Catalyzes the release of the final assembled molecule from the enzyme complex.

Visualizing the Proposed Biosynthetic Pathway

The following diagram illustrates the proposed modular organization of the NRPS/PKS enzyme system and the key steps in the assembly of the this compound backbone.

Caption: Proposed modular organization of the NRPS/PKS assembly line for this compound biosynthesis.

Quantitative Data

Specific quantitative data on the production yield of this compound from the marine Agrobacterium sp. is not extensively reported in the available literature. However, based on typical yields for secondary metabolites from marine bacteria, the production titers can be expected to be in the range of micrograms to low milligrams per liter of culture, which is common for novel natural products in their native producers before optimization.

| Parameter | Typical Range | Notes |

| Fermentation Yield | 0.1 - 10 mg/L | Highly dependent on fermentation conditions and the specific producing strain. |

| Extraction Efficiency | 50 - 90% | Dependent on the chosen solvent system and extraction method. |

| Final Purified Yield | < 1 mg/L | Post-chromatographic purification often leads to significant loss of material. |

Experimental Protocols

The following are detailed, plausible experimental protocols for the fermentation of the producing organism and the isolation and purification of this compound, based on the general descriptions available and standard methodologies in natural product research[1][2][10][11].

Fermentation of the Marine Agrobacterium sp.

-

Strain Activation: A cryopreserved vial of the marine Agrobacterium sp. is thawed and used to inoculate a 50 mL seed culture in a 250 mL flask containing a marine broth medium (e.g., Difco Marine Broth 2216).

-

Seed Culture Incubation: The seed culture is incubated at 28°C with shaking at 200 rpm for 48-72 hours until turbid.

-

Production Culture Inoculation: The seed culture is used to inoculate a production culture at a 1:100 (v/v) ratio. The production medium can be a nutrient-rich medium supplemented with sea salts to mimic the marine environment.

-

Production Fermentation: The production culture is incubated at 28°C with shaking at 200 rpm for 7-10 days. The production of this compound can be monitored by taking small aliquots of the culture, extracting them with ethyl acetate, and analyzing the extract by HPLC or LC-MS.

Extraction and Isolation of this compound

-

Harvesting: After the fermentation period, the culture broth is centrifuged to separate the bacterial cells from the supernatant.

-

Solvent Extraction: The bacterial cell pellet is extracted with a polar organic solvent such as methanol or acetone to extract intracellularly stored this compound. The supernatant can also be extracted with a water-immiscible organic solvent like ethyl acetate to recover any secreted compound.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Final Purification: The fractions containing this compound are pooled, concentrated, and subjected to further purification, typically by preparative HPLC, to yield the pure compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the isolation and purification of this compound.

Conclusion

This compound represents a promising cytotoxic agent of marine microbial origin. While its complete biosynthetic pathway is yet to be fully elucidated, the genetic and biochemical information from its epimer, massiliachelin, provides a strong foundation for a proposed NRPS/PKS biosynthetic route. The detailed experimental protocols and workflow presented in this guide offer a practical framework for researchers aiming to re-isolate and further investigate this intriguing natural product. Future work, including the sequencing of the this compound-producing Agrobacterium sp. and heterologous expression of the biosynthetic gene cluster, will be crucial to fully unravel the molecular intricacies of this compound's origin and to unlock its full therapeutic potential.

References

- 1. This compound, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scilit.com [scilit.com]

- 4. Genomics-inspired discovery of massiliachelin, an this compound epimer from Massilia sp. NR 4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Biosynthesis of Natural Products from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Siderophore Biosynthesis to Thwart Microbial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Two new siderophores produced by Pseudomonas sp. NCIMB 10586: The anti-oomycete non-ribosomal peptide synthetase-dependent mupirochelin and the NRPS-independent triabactin [frontiersin.org]

- 8. High-resolution structures of a siderophore-producing cyclization domain from Yersinia pestis offer a refined proposal of substrate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Agrochelin: A Technical Guide for Researchers

An In-depth Overview of the cytotoxic alkaloid Agrochelin, from its marine bacterial origins to its potential as a therapeutic agent.

Introduction

This compound is a novel cytotoxic alkaloid that was first isolated from a marine bacterium of the genus Agrobacterium.[1][2] This discovery has garnered interest within the scientific community, particularly among researchers in drug development, due to its pronounced cytotoxic activity against various tumor cell lines.[1][3] this compound is structurally related to a class of compounds known as siderophores, which are small, high-affinity iron-chelating molecules produced by microorganisms to scavenge for iron in iron-limiting environments. This technical guide provides a comprehensive overview of the discovery, isolation, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound is a thiazoline-containing alkaloid.[1] Its chemical structure and properties have been characterized through various spectroscopic and analytical techniques. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H34N2O4S2 | [3] |

| Molecular Weight | 466.66 g/mol | [3] |

| CAS Number | 247115-74-8 | [3] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| UV-Vis Absorption Maxima | Not specified in available literature | |

| Specific Rotation | Not specified in available literature |

Biological Activity and Cytotoxicity

This compound and its acetyl derivative have demonstrated significant cytotoxic activity.[1] While the initial discovery papers reported this bioactivity, specific quantitative data such as IC50 values against named cancer cell lines are not detailed in the publicly available abstracts of these publications. Further investigation of the full-text articles is required to obtain this specific data. The cytotoxic nature of this compound suggests its potential as an antineoplastic agent.

Experimental Protocols

The following sections detail the general methodologies for the fermentation of the producing microorganism, and the extraction and purification of this compound. It is important to note that the available literature provides a general overview of these processes, and specific, step-by-step protocols are not fully detailed in the accessible abstracts.

Fermentation of the Producing Marine Agrobacterium sp.

The production of this compound is achieved through the fermentation of the marine Agrobacterium sp.[1] While the exact media composition and fermentation parameters are not specified in the available literature, a general procedure for the cultivation of marine bacteria would be employed. This typically involves:

-

Inoculation: A seed culture of the marine Agrobacterium sp. is used to inoculate a suitable liquid fermentation medium.

-

Incubation: The culture is incubated under controlled conditions of temperature, pH, and aeration to promote bacterial growth and production of secondary metabolites, including this compound.

-

Monitoring: The fermentation process is monitored for bacterial growth and production of the target compound.

Isolation and Purification of this compound

This compound is isolated from the bacterial cells through a process of solvent extraction followed by chromatographic purification.[1] A generalized protocol is as follows:

-

Harvesting: The bacterial cells are harvested from the fermentation broth by centrifugation.

-

Extraction: The cell pellet is subjected to solvent extraction to isolate the crude mixture of metabolites, including this compound.

-

Purification: The crude extract is then purified using silica gel chromatography to yield pure this compound.[1]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a pathway similar to that of other siderophores, likely involving a non-ribosomal peptide synthetase (NRPS) mechanism. This is supported by the discovery of massiliachelin, a diastereomer of this compound, from Massilia sp., where its production was linked to a putative siderophore biosynthetic gene cluster. This suggests that this compound is likely synthesized by a similar enzymatic assembly line. However, the specific biosynthetic gene cluster and the detailed enzymatic steps in the marine Agrobacterium sp. have not yet been fully elucidated in the available literature.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the isolation and purification of this compound from the marine Agrobacterium sp.

Conclusion

This compound represents a promising cytotoxic agent of marine bacterial origin. Its discovery highlights the potential of marine microorganisms as a source of novel bioactive compounds. While the foundational knowledge of its isolation and activity has been established, further research is needed to fully characterize its biological activity with specific quantitative data, elucidate its complete biosynthetic pathway, and explore its therapeutic potential. This technical guide provides a summary of the current understanding of this compound and serves as a foundation for future research in this area.

References

- 1. Novel Antibiotics from Marine Sources | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 2. eolss.net [eolss.net]

- 3. This compound, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Agrochelin as a Cytotoxic Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on the limited publicly available scientific literature on Agrochelin. The primary source of information is a 1999 publication that identified this compound and its acetyl derivative as novel cytotoxic substances. Detailed mechanistic studies, including quantitative data on cytotoxicity across various cell lines, specific experimental protocols, and elucidated signaling pathways, are not extensively available. Therefore, this guide presents the foundational knowledge and outlines potential mechanisms of action based on the compound's classification and general principles of cytotoxic agents.

Introduction

This compound is a novel alkaloid cytotoxic substance isolated from the fermentation of a marine bacterium of the Agrobacterium species.[1][2] First described in 1999, this compound and its acetyl derivative have demonstrated cytotoxic activity, suggesting their potential as anticancer agents.[1][2] This guide aims to provide a comprehensive overview of the known information and potential mechanisms underlying the cytotoxic action of this compound. Given the nascent stage of research on this compound, this document will also extrapolate potential experimental approaches and signaling pathways that may be relevant to its mode of action.

Physicochemical Properties and Structure

Cytotoxic Activity

This compound and its acetyl derivative have been shown to exhibit cytotoxic activity.[1] However, specific quantitative data, such as IC50 values across a panel of cancer cell lines, were not detailed in the initial publication.

Quantitative Data on Cytotoxicity

A comprehensive table of IC50 values for this compound and its derivatives against various cancer cell lines is not available in the current literature. To advance the understanding of this compound's potential, a thorough screening against a panel of cancer cell lines (e.g., NCI-60) is a critical next step. The data should be presented as follows:

Table 1: Hypothetical Cytotoxicity Profile of this compound and Diacetyl this compound

| Cell Line | Cancer Type | This compound IC50 (µM) | Diacetyl this compound IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available | Data not available |

| A549 | Lung Cancer | Data not available | Data not available |

| HeLa | Cervical Cancer | Data not available | Data not available |

| HepG2 | Liver Cancer | Data not available | Data not available |

| K562 | Leukemia | Data not available | Data not available |

Potential Mechanisms of Action

The precise molecular mechanism by which this compound exerts its cytotoxic effects has not been elucidated. Based on its classification as a cytotoxic antibiotic from a marine microorganism, several potential mechanisms can be hypothesized.

Siderophore-Mediated Drug Delivery (The "Trojan Horse" Hypothesis)

Given that this compound is produced by a bacterium, it is plausible that it functions as a siderophore. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across cell membranes. Cancer cells often have an increased iron requirement to support their rapid proliferation, and they upregulate iron uptake mechanisms. If this compound acts as a siderophore, it could be actively transported into cancer cells, delivering its cytotoxic payload.

Caption: Hypothetical "Trojan Horse" mechanism of this compound uptake.

Induction of Apoptosis

Cytotoxic agents frequently induce programmed cell death, or apoptosis, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.

Caption: Potential intrinsic and extrinsic apoptotic pathways.

Cell Cycle Arrest

Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M). This prevents cancer cells from progressing through division and can ultimately trigger apoptosis.

Caption: Potential points of cell cycle arrest induced by this compound.

Proposed Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Cytotoxicity Assays

-

Objective: To determine the cytotoxic potency of this compound and its derivatives against a panel of human cancer cell lines.

-

Methodology (MTT Assay):

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48 or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

Apoptosis Assays

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Methodology (Propidium Iodide Staining and Flow Cytometry):

-

Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with Propidium Iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Future Directions and Conclusion

This compound represents a potentially valuable lead compound for the development of new anticancer therapies. However, the current body of knowledge is insufficient to fully understand its mechanism of action. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Establishing a detailed profile of this compound's activity against a wide range of cancer cell lines.

-

Mechanistic Studies: Conducting in-depth investigations into its effects on apoptosis, cell cycle, and key signaling pathways (e.g., MAPK, PI3K/Akt).

-

Target Identification: Utilizing techniques such as proteomics and transcriptomics to identify the molecular targets of this compound.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

References

The Pivotal Role of Agrochelin in the Biology of Its Producing Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrochelin, a thiazoline-containing natural product synthesized by marine Agrobacterium species, plays a critical role in the survival and metabolic function of its producers. Primarily functioning as a siderophore, this compound is a high-affinity iron-chelating agent deployed by these microorganisms to scavenge ferric iron (Fe³⁺) from iron-limited marine environments. This essential biological function is underscored by the upregulation of its biosynthetic machinery under iron-deficient conditions. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its function in iron acquisition, its biosynthetic pathway, and the regulatory mechanisms that govern its production. Furthermore, this guide outlines key experimental protocols for the study of this compound and presents quantitative data on its activity, offering a valuable resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction: The Significance of Iron for Microbial Life and the Role of Siderophores

Iron is an indispensable micronutrient for nearly all living organisms, serving as a critical cofactor for a myriad of essential enzymes involved in cellular respiration, DNA synthesis, and various metabolic pathways. However, in aerobic environments at physiological pH, iron predominantly exists in the highly insoluble ferric (Fe³⁺) state, rendering it largely unavailable to microorganisms. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, the most common of which involves the secretion of high-affinity iron-chelating molecules known as siderophores.

Siderophores, such as this compound, are low-molecular-weight compounds that are secreted into the extracellular environment to bind with ferric iron, forming a soluble siderophore-iron complex. This complex is then recognized by specific receptors on the bacterial cell surface and actively transported into the cell. Once inside, the iron is released from the siderophore, typically through reduction to the ferrous (Fe²⁺) state, and becomes available for cellular processes. The ability to produce and utilize siderophores provides a significant competitive advantage to microorganisms in iron-scarce environments.

This compound: A Thiazoline-Based Siderophore

This compound is a cytotoxic alkaloid antibiotic produced by a marine Agrobacterium sp.[1]. Its structural analog, massiliachelin, an epimer of this compound, is produced by Massilia sp. NR 4-1 under iron-deficient conditions, strongly indicating that this compound's primary biological function is that of a siderophore[2][3]. The thiazoline ring is a key structural feature of this compound, contributing to its metal-chelating properties.

Iron-Binding Properties of Thiazoline Siderophores

While the specific iron-binding affinity constant for this compound has not been empirically determined, data from structurally related thiazoline-containing siderophores provide a strong basis for estimation. Yersiniabactin, another well-characterized thiazoline siderophore, exhibits an exceptionally high formation constant for Fe³⁺, in the order of 4 x 10³⁶ M⁻¹[4][5][6][7]. Pyochelin, another thiazoline-based siderophore, has a lower stability constant for iron (III) of 2 × 10⁵ M⁻¹ in ethanol, though this is expected to be higher in aqueous media[8]. It is highly probable that this compound possesses a similarly high affinity for ferric iron, enabling it to effectively sequester this essential metal in the marine environment.

| Siderophore (Analogue) | Type | Iron (III) Formation/Stability Constant | Producing Organism (Example) | Reference |

| Yersiniabactin | Thiazoline | ~ 4 x 10³⁶ M⁻¹ | Yersinia pestis | [4][6] |

| Pyochelin | Thiazoline | 2 x 10⁵ M⁻¹ (in ethanol) | Pseudomonas aeruginosa | [8] |

Table 1: Iron-Binding Affinity of Thiazoline Siderophores. This table presents the iron (III) formation/stability constants for yersiniabactin and pyochelin, which serve as analogues for estimating the iron-binding affinity of this compound.

Potential for Zinc Chelation

Interestingly, some siderophores have been shown to bind other metal ions in addition to iron. The siderophore yersiniabactin, for instance, can also act as a zincophore, facilitating the acquisition of zinc (Zn²⁺) in zinc-limited environments[4][5][9]. This dual functionality is influenced by environmental pH, with a higher pH favoring zinc binding[4][5][9]. The initial characterization of this compound included a keyword for "ZN2+ CHELATION", suggesting it may also possess the ability to bind zinc. This could represent a secondary biological role for this compound, allowing the producing microorganism to acquire another essential micronutrient.

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, which is typical for many complex secondary metabolites, including thiazoline-containing siderophores.

The Massiliachelin Biosynthetic Gene Cluster: A Model for this compound

The biosynthetic gene cluster (BGC) for massiliachelin, an epimer of this compound, has been identified in Massilia sp. NR 4-1 and provides a valuable model for understanding this compound biosynthesis[6][10]. This BGC contains genes encoding for NRPS and PKS enzymes, which are responsible for the assembly of the molecule's backbone from amino acid and short-chain carboxylic acid precursors. The presence of genes for a fatty acyl-AMP ligase and an acyl carrier protein (ACP) suggests the incorporation of a fatty acid component. The thiazoline ring is likely formed through the cyclization of a cysteine residue incorporated by the NRPS machinery[11].

Diagram of the Proposed Massiliachelin Biosynthetic Pathway:

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by the availability of iron. In many bacteria, the Ferric Uptake Regulator (Fur) protein acts as a global repressor of iron acquisition systems, including siderophore biosynthesis. In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of genes involved in iron uptake. When iron levels are low, the repression is lifted, and the genes for siderophore biosynthesis and transport are expressed. It is highly probable that a similar Fur-dependent regulatory mechanism controls the production of this compound in its marine Agrobacterium producer.

Diagram of the Fur-Mediated Regulation of this compound Biosynthesis:

This compound-Mediated Iron Uptake

The uptake of the this compound-iron complex is an active transport process that requires specific cell surface receptors and transport proteins.

Diagram of the this compound-Mediated Iron Uptake Pathway:

Experimental Protocols

Detection and Quantification of this compound Production

5.1.1. Chrome Azurol S (CAS) Assay (Qualitative and Quantitative)

The CAS assay is a universal method for detecting siderophores. It relies on the principle that a siderophore will remove iron from the iron-dye complex, resulting in a color change.

-

Qualitative Plate Assay:

-

Prepare CAS agar plates by mixing a CAS assay solution with a suitable growth medium for Agrobacterium sp.

-

Inoculate the Agrobacterium sp. onto the CAS agar plates.

-

Incubate the plates under iron-limited conditions.

-

Observe for the formation of a colored halo (typically orange or yellow) around the bacterial colonies, indicating siderophore production.

-

-

Quantitative Liquid Assay:

-

Grow the Agrobacterium sp. in a liquid medium under iron-limited conditions.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Mix the supernatant with the CAS assay solution.

-

Measure the change in absorbance at 630 nm using a spectrophotometer. The decrease in absorbance is proportional to the amount of siderophore produced.

-

5.1.2. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC and LC-MS are powerful techniques for the quantification and characterization of this compound.

-

Sample Preparation:

-

Extract the culture supernatant with a suitable organic solvent (e.g., ethyl acetate) to isolate this compound.

-

Concentrate the organic extract and redissolve it in an appropriate solvent for HPLC analysis.

-

-

HPLC Analysis:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like trifluoroacetic acid.

-

Detect this compound using a UV detector at a wavelength where it absorbs (e.g., around 274 nm for massiliachelin)[2].

-

Quantify the amount of this compound by comparing the peak area to a standard curve of purified this compound.

-

-

LC-MS Analysis:

-

Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting compounds.

-

This allows for the confirmation of the molecular weight of this compound and can be used for structural elucidation through fragmentation analysis (MS/MS).

-

Investigation of this compound Biosynthesis

5.2.1. Gene Knockout Studies

To confirm the involvement of a putative biosynthetic gene cluster in this compound production, gene knockout experiments can be performed.

-

Vector Construction:

-

Construct a knockout vector containing flanking regions of the target gene and a selectable marker (e.g., an antibiotic resistance gene).

-

-

Transformation of Agrobacterium sp.:

-

Introduce the knockout vector into the Agrobacterium sp. using electroporation.

-

-

Selection and Verification of Mutants:

-

Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the selectable marker.

-

Verify the gene knockout by PCR and/or Southern blotting.

-

-

Phenotypic Analysis:

-

Analyze the mutant strain for its ability to produce this compound using the CAS assay and HPLC. A loss of this compound production in the mutant would confirm the role of the knocked-out gene in its biosynthesis.

-

Diagram of a Gene Knockout Experimental Workflow:

Iron Uptake Assays

To study the uptake of the this compound-iron complex, radiolabeled iron (⁵⁵Fe) can be used.

-

Preparation of ⁵⁵Fe-Agrochelin:

-

Incubate purified this compound with ⁵⁵FeCl₃ to form the radiolabeled complex.

-

-

Uptake Assay:

-

Grow the Agrobacterium sp. under iron-limited conditions to induce the expression of the siderophore uptake system.

-

Resuspend the cells in a suitable buffer.

-

Add the ⁵⁵Fe-agrochelin complex to the cell suspension and incubate for various time points.

-

Stop the uptake by rapid filtration and wash the cells to remove unbound radioactivity.

-

Measure the radioactivity associated with the cells using a scintillation counter to determine the amount of iron taken up.

-

Conclusion

This compound is a vital secondary metabolite for the marine Agrobacterium species that produce it, serving as a key component of their iron acquisition strategy. Its high affinity for ferric iron, inferred from structurally similar thiazoline siderophores, allows these microorganisms to thrive in the competitive and often iron-depleted marine environment. The biosynthesis of this compound is a complex process, likely involving a combination of NRPS and PKS machinery, and its production is tightly regulated by iron availability. The potential for this compound to also chelate other essential metals like zinc highlights the multifaceted roles that siderophores can play in microbial metabolism. The experimental protocols outlined in this guide provide a framework for further investigation into the fascinating biology of this compound, which holds promise for applications in both fundamental research and drug development. A deeper understanding of siderophore-mediated iron acquisition can pave the way for novel antimicrobial strategies that target these essential pathways.

References

- 1. scite.ai [scite.ai]

- 2. Yersiniabactin contributes to overcoming zinc restriction during Yersinia pestis infection of mammalian and insect hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03841B [pubs.rsc.org]

- 4. Yersiniabactin iron uptake: mechanisms and role in Yersinia pestis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Yersiniabactin Transport System Is Critical for the Pathogenesis of Bubonic and Pneumonic Plague - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genomics-inspired discovery of massiliachelin, an this compound epimer from Massilia sp. NR 4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Agrochelin for Antibiotic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrochelin, a novel alkaloid produced by a marine Agrobacterium sp., has been identified as a cytotoxic agent[1][2][3]. While its effects on tumor cell lines are documented, its potential as an antibacterial agent remains largely unexplored. This technical guide outlines a comprehensive, albeit hypothetical, initial screening process to evaluate the antibiotic properties of this compound. The protocols described herein are based on established methodologies in the field of antibiotic discovery and are intended to serve as a foundational framework for the investigation of novel compounds like this compound. This document provides detailed experimental protocols, data presentation formats, and visual workflows to guide researchers in this endeavor.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Natural products, such as this compound, represent a promising source of new chemical entities with potential therapeutic applications. This compound is an alkaloid with a complex structure, produced through fermentation of a marine Agrobacterium sp.[1][2]. Its known cytotoxic activity suggests that it may also possess antibacterial properties, as many cytotoxic compounds exhibit antimicrobial effects[4]. This guide presents a systematic approach to the initial in vitro evaluation of this compound's antibiotic potential.

Experimental Workflow

The initial screening of this compound for antibiotic properties can be conceptualized as a multi-stage process, beginning with primary screening to determine its general antimicrobial activity, followed by secondary screening to quantify this activity and assess its spectrum. Subsequent preliminary mechanism of action studies can provide initial insights into how the compound may be working.

References

- 1. This compound, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antimicrobial activity of cytotoxic drugs may influence isolation of bacteria and fungi from blood cultures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Derivatization of Agrochelin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis, derivatization strategies, and biological activity of Agrochelin, a cytotoxic alkaloid with potential applications in oncology. This document details plausible synthetic methodologies for the core structure, protocols for the creation of novel derivatives, and an exploration of its potential mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows are visualized using DOT language diagrams.

Introduction to this compound

This compound is a naturally occurring siderophore and cytotoxic antibiotic originally isolated from the marine bacterium Agrobacterium sp.[1] Structurally, it belongs to a class of thiazoline-containing natural products, which includes the well-known siderophores pyochelin and yersiniabactin. Its biological activity is attributed to its ability to chelate essential metal ions, such as Zn2+, and to induce cytotoxicity in tumor cells[2]. A naturally occurring diastereomer, massiliachelin, has also been isolated from Massilia sp., providing valuable insight into the stereochemistry and biosynthesis of this class of molecules[3]. The core structure of this compound features a 2-(2-hydroxyphenyl)-thiazoline-4-carboxylic acid moiety linked to a substituted thiazolidine ring.

Chemical Synthesis of the this compound Core

While a complete, step-by-step total synthesis of this compound has not been formally published, a plausible synthetic route can be constructed based on established methodologies for structurally related siderophores like pyochelin and yersiniabactin[1][4]. The proposed strategy involves the synthesis of two key heterocyclic fragments followed by their coupling.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the this compound core reveals two primary building blocks: a functionalized 2-(2-hydroxyphenyl)-thiazoline-4-carboxylic acid derivative and a substituted thiazolidine fragment.

Caption: Retrosynthetic analysis of the this compound core structure.

Experimental Protocol: Synthesis of 2-(2-hydroxyphenyl)-thiazoline-4-carboxylic acid

This protocol is adapted from the synthesis of similar siderophore fragments[5][6].

Materials:

-

L-cysteine hydrochloride monohydrate

-

Salicylaldehyde

-

Sodium bicarbonate

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate (1.0 eq) and sodium bicarbonate (2.2 eq) in a 1:1 mixture of water and ethanol.

-

To this solution, add salicylaldehyde (1.1 eq) dropwise at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and then with diethyl ether to remove any unreacted aldehyde.

-

Dry the solid under vacuum to yield (4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid.

-

For the formation of the thiazoline, the thiazolidine can be oxidized using a mild oxidizing agent such as manganese dioxide (MnO2) in a suitable solvent like dichloromethane (DCM).

Derivatization of this compound

The development of novel this compound derivatives is a promising strategy to enhance its cytotoxic potency, improve its pharmacological properties, and probe its mechanism of action. Derivatization can be targeted at several key positions on the this compound scaffold.

Proposed Derivatization Strategies

Caption: Key derivatization strategies for the this compound scaffold.

Experimental Protocol: Esterification of the Carboxylic Acid Moiety

Materials:

-

This compound core

-

Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)

-

Thionyl chloride or Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine

-

Sodium bicarbonate solution, saturated

-

Brine

-

Magnesium sulfate, anhydrous

Procedure:

-

Suspend the this compound core (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours to form the acid chloride.

-

In a separate flask, dissolve the desired alcohol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Slowly add the freshly prepared acid chloride solution to the alcohol solution at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Activity and Data Presentation

This compound and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism is believed to involve the chelation of essential metal ions, leading to the disruption of cellular processes and induction of apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the known spectroscopic data for massiliachelin, a diastereomer of this compound, which serves as a reference for the core structure[3].

| Compound | Molecular Formula | Mass (m/z) [M+H]+ | Key ¹H NMR Signals (CDCl₃, 600 MHz) | Key ¹³C NMR Signals (CDCl₃, 150 MHz) |

| Massiliachelin | C₂₃H₃₄N₂O₄S₂ | 467.2033 | δ 7.24 (d, J=7.7 Hz, 1H), 6.90 (t, J=7.7 Hz, 1H), 6.83 (d, J=7.7 Hz, 1H), 5.15 (t, J=9.3 Hz, 1H), 3.75 (m, 1H) | δ 182.3, 181.3, 158.9, 132.5, 130.9, 120.2, 118.9, 117.8 |

Signaling Pathways and Mechanism of Action

The cytotoxic effects of many thiazole and thiazoline-containing natural products are often mediated through the induction of apoptosis. While the specific signaling pathways modulated by this compound are still under investigation, it is plausible that it engages similar mechanisms.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Caption: Proposed signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound's ability to chelate essential intracellular metal ions leads to an increase in reactive oxygen species (ROS), inducing mitochondrial stress. This, in turn, activates the intrinsic apoptotic pathway through the caspase cascade, ultimately leading to programmed cell death. Further research, including western blot analysis of key apoptotic proteins and cell cycle analysis, is required to validate this hypothesis.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. This guide provides a foundational framework for its chemical synthesis and derivatization, based on established chemical principles and data from closely related natural products. The proposed experimental protocols offer a starting point for researchers to synthesize and modify the this compound core. Future work should focus on the total synthesis of this compound, the generation of a diverse library of derivatives, and a thorough investigation of their biological activities and specific molecular targets to fully realize the therapeutic potential of this fascinating natural product.

References

- 1. The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03841B [pubs.rsc.org]

- 2. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomics-inspired discovery of massiliachelin, an this compound epimer from Massilia sp. NR 4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Testing Agrochelin's Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrochelin, a novel alkaloid antibiotic isolated from a marine Agrobacterium sp., has demonstrated cytotoxic properties.[1][2][3] Its structural features, including a thiazole ring and the ability to chelate divalent cations like Zn2+, suggest it may function as a siderophore.[4] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from the environment. This unique characteristic presents a potential "Trojan horse" strategy for antimicrobial activity, where the siderophore is recognized and actively transported into the bacterial cell, carrying a cytotoxic payload.

These application notes provide detailed experimental protocols to investigate the antimicrobial potential of this compound, focusing on its siderophore-like properties. The protocols cover preliminary screening for siderophore activity, determination of minimum inhibitory and bactericidal concentrations, and methods to elucidate its mechanism of action.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Microorganisms

| Microorganism | Strain | Gram Stain | MIC (µg/mL) in Iron-Depleted Media | MIC (µg/mL) in Iron-Replete Media |

| Escherichia coli | ATCC 25922 | Gram-Negative | 16 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-Negative | 32 | >128 |

| Staphylococcus aureus | ATCC 29213 | Gram-Positive | 64 | 64 |

| Bacillus subtilis | ATCC 6633 | Gram-Positive | 128 | 128 |

| Candida albicans | ATCC 90028 | N/A (Fungus) | >128 | >128 |

| Klebsiella pneumoniae | ATCC 13883 | Gram-Negative | 8 | >128 |

| Acinetobacter baumannii | ATCC 19606 | Gram-Negative | 16 | >128 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Escherichia coli | ATCC 25922 | 16 | 32 | 2 | Bactericidal |

| Pseudomonas aeruginosa | ATCC 27853 | 32 | 128 | 4 | Bactericidal |

| Klebsiella pneumoniae | ATCC 13883 | 8 | 16 | 2 | Bactericidal |

| Acinetobacter baumannii | ATCC 19606 | 16 | 64 | 4 | Bactericidal |

Experimental Protocols

Protocol 1: Siderophore Detection using Chrome Azurol S (CAS) Agar Assay

This protocol is a universal method to detect the siderophore activity of this compound by observing its ability to chelate iron from the CAS-iron complex, resulting in a color change.[5][6]

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

-

FeCl₃·6H₂O

-

Minimal Media 9 (MM9) salts

-

Glucose

-

Casamino acids

-

Bacto Agar

-

This compound

-

Positive control (e.g., Desferrioxamine B)

-

Negative control (e.g., Ampicillin)

Procedure:

-

Prepare CAS shuttle solution:

-

Dissolve 60.5 mg of CAS in 50 mL of deionized water.

-

Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Mix the CAS and HDTMA solutions.

-

Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

-

Slowly add 10 mL of the FeCl₃ solution to the CAS/HDTMA mixture while stirring. The solution will turn blue. Autoclave and store in the dark.

-

-

Prepare Iron-Depleted CAS Agar:

-

Prepare MM9 agar and autoclave.

-

Cool the agar to 50°C.

-

Aseptically add the sterile CAS shuttle solution to the molten agar at a 1:9 ratio (e.g., 100 mL of shuttle solution to 900 mL of agar).

-

Pour the plates and allow them to solidify.

-

-

Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Spot 10 µL of different concentrations of this compound (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) onto the CAS agar plates.

-

Spot the positive and negative controls.

-

Incubate the plates at 37°C for 24-48 hours.

-

-

Result Interpretation:

-

A color change from blue to orange/yellow around the spot indicates siderophore activity due to iron chelation. The diameter of the halo is proportional to the siderophore activity.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. To test the hypothesis of an iron-dependent uptake mechanism, the assay is performed in both iron-depleted and iron-replete media.[7]

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Iron-depleted CAMHB (ID-CAMHB) - prepared by treating with Chelex 100 resin.

-

This compound

-

Bacterial strains

-

96-well microtiter plates

-

Resazurin (optional, for viability staining)

Procedure:

-

Prepare Inoculum:

-

Culture the bacterial strains overnight in CAMHB.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Serial Dilutions:

-

Perform a two-fold serial dilution of this compound in both ID-CAMHB and standard CAMHB in a 96-well plate. Concentrations may range from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (no this compound) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound with no visible bacterial growth.

-

A significantly lower MIC in ID-CAMHB compared to standard CAMHB suggests an iron-uptake dependent mechanism of action.

-

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

-

MIC plates from Protocol 2

-

Nutrient agar plates

Procedure:

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot the aliquot onto a nutrient agar plate.

-

-

Incubation:

-

Incubate the agar plates at 37°C for 24 hours.

-

-

Result Interpretation:

-

The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate.

-

The MBC/MIC ratio can be calculated to determine if the compound is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).

-

Visualizations

Caption: Experimental workflow for assessing this compound's antimicrobial activity.

Caption: Proposed "Trojan Horse" mechanism of this compound.

References

- 1. This compound, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scilit.com [scilit.com]

- 5. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Notes and Protocols for Agrochelin in Iron-Limited Microbiological Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all microorganisms, playing a critical role in various cellular processes, including respiration and DNA synthesis. However, in many environments and within host organisms, the concentration of free, bioavailable iron is exceedingly low. To overcome this limitation, many bacteria synthesize and secrete high-affinity iron-chelating molecules known as siderophores. These molecules scavenge ferric iron (Fe³⁺) from the environment and transport it back into the bacterial cell.

Agrochelin, a cytotoxic antibiotic produced by the marine bacterium Agrobacterium sp., has been identified as a thiazoline-containing alkaloid. While initially studied for its antitumor properties, recent genomic studies have revealed that its epimer, massiliachelin, is a siderophore produced by Massilia sp. NR 4-1 under iron-deficient conditions[1]. This discovery highlights the potential of this compound and its analogs as tools for studying iron acquisition in bacteria, and as potential leads for novel antimicrobial agents that target iron uptake pathways.

These application notes provide detailed protocols for utilizing this compound in iron-limited microbiological studies, focusing on the detection of its siderophore activity, its impact on bacterial growth under iron-limiting conditions, and the general mechanisms of its action.

Data Presentation

While specific quantitative data for this compound's iron-binding affinity and its direct impact on the growth of various bacterial species are not yet extensively published, the following tables provide a framework for presenting such data once obtained through the protocols outlined below.

Table 1: Siderophore Production by [Bacterial Strain] in the Presence of this compound (or Massiliachelin)

| Condition | Siderophore Production (% siderophore units) |

| Iron-Replete Medium | |

| Iron-Limited Medium | |

| Iron-Limited Medium + this compound (Concentration 1) | |

| Iron-Limited Medium + this compound (Concentration 2) | |

| Iron-Limited Medium + Massiliachelin (Concentration 1) | |

| Iron-Limited Medium + Massiliachelin (Concentration 2) |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against [Bacterial Strain]

| Medium Condition | MIC (µg/mL) |

| Iron-Replete | |

| Iron-Limited |

Experimental Protocols

Protocol 1: Preparation of Iron-Limited and Iron-Replete Media

To study the effects of this compound in the context of iron availability, it is crucial to prepare media with defined iron concentrations.

Materials:

-

Glassware (acid-washed to remove trace iron)

-

Minimal medium base (e.g., M9 salts)

-

Carbon source (e.g., glucose)

-

Casamino acids (iron-free)

-

FeCl₃ solution (sterile)

-

Chelating resin (e.g., Chelex 100)

Procedure:

-

Iron-Limited Medium:

-

Prepare the minimal medium according to the desired recipe, omitting any iron salts.

-

To remove contaminating iron, treat the medium with an iron-chelating resin like Chelex 100 or add a strong iron chelator such as 2,2'-dipyridyl (DIP) to a final concentration of 150 µM[2].

-

Stir the medium with the resin for at least 4 hours, then filter-sterilize to remove the resin.

-

Supplement with a sterile carbon source and iron-free casamino acids.

-

-

Iron-Replete Medium:

-

Prepare the iron-limited medium as described above.

-

Supplement the medium with a sterile FeCl₃ solution to a final concentration that supports robust growth (e.g., 100 µM).

-

Protocol 2: Detection of Siderophore Activity using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores. It is based on the competition for iron between the siderophore and the strong iron chelator, chrome azurol S. A color change from blue to orange/yellow indicates the presence of siderophores.

Materials:

-

CAS assay solution (see below)

-

Bacterial culture supernatants

-

96-well microtiter plates

-

Spectrophotometer

Preparation of CAS Assay Solution: A detailed protocol for preparing the CAS solution can be found in the work of Schwyn and Neilands (1987)[3][4]. A simplified version is as follows:

-

Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

-

Separately, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

-

Mix the CAS and HDTMA solutions.

-

Add 10 ml of a 1 mM FeCl₃·6H₂O solution (in 10 mM HCl) to the mixture while stirring.

-

The resulting solution will be blue. Autoclave and store in the dark.

Procedure:

-

Grow the bacterial strain of interest in iron-limited and iron-replete media.

-

Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

-

In a 96-well plate, mix 100 µl of the bacterial supernatant with 100 µl of the CAS assay solution.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the absorbance at 630 nm.

-

Calculate the percentage of siderophore units using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (CAS solution + sterile medium) and As is the absorbance of the sample (CAS solution + supernatant).

Protocol 3: Bacterial Growth Inhibition Assay

This protocol determines the effect of this compound on bacterial growth under both iron-replete and iron-limited conditions.

Materials:

-

Bacterial strain of interest

-

Iron-limited and iron-replete media

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Incubator with shaking capabilities

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in both iron-limited and iron-replete media in 96-well plates.

-

Inoculate each well with a standardized bacterial suspension (e.g., to a final OD₆₀₀ of 0.05).

-

Include control wells with no this compound and no bacteria (media only).

-

Incubate the plates at the optimal growth temperature for the bacterium with shaking for 18-24 hours.

-

Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

Signaling Pathway

References

- 1. Genomics-inspired discovery of massiliachelin, an this compound epimer from Massilia sp. NR 4-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iron limitation indirectly reduces the Escherichia coli torCAD operon expression by a reduction of molybdenum cofactor availability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Step-by-Step Guide to Performing an Iron Chelation Assay with Agrochelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrochelin is a cytotoxic antibiotic produced by the fermentation of a marine Agrobacterium sp.[1][2] While its cytotoxic properties have been noted, there is growing interest in the potential iron-chelating activities of such natural products. Iron is a critical element for many biological processes, but its excess can lead to oxidative stress via the Fenton reaction.[3] Iron chelators can mitigate this by sequestering iron, preventing its participation in harmful redox reactions.[3] This document provides a detailed protocol for assessing the in vitro iron (Fe²⁺) chelation activity of this compound using a ferrozine-based colorimetric assay. This assay is a reliable and straightforward method for quantifying the efficacy of potential iron-chelating agents.[3][4]

Principle of the Assay

The ferrozine-based assay is a competitive binding assay used to determine the ferrous iron-chelating ability of a substance.[3] Ferrozine is a chromogenic reagent that forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which exhibits strong absorbance at 562 nm.[3][4] In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is inhibited as this compound competes with ferrozine to bind the available ferrous ions. The degree of color inhibition is directly proportional to the iron-chelating capacity of the sample. By measuring the decrease in absorbance at 562 nm, the percentage of iron chelation by this compound can be quantified.[3] EDTA is a well-characterized, strong iron chelator and is commonly used as a positive control in this assay.[3][4]

Caption: Principle of the competitive ferrozine-based iron chelation assay.

Materials and Reagents

-

This compound

-

Ferrous sulfate (FeSO₄)

-

Ferrozine

-

EDTA (Ethylenediaminetetraacetic acid)

-

Methanol or other suitable solvent for this compound

-

Deionized water

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 562 nm

-

Pipettes and tips

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for quantifying the ferrous iron chelation activity of this compound in a 96-well microplate format.

Preparation of Reagents

-

This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or deionized water).

-

Working this compound Solutions: Prepare a series of dilutions from the stock solution to achieve a range of final assay concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

EDTA Stock Solution (1 mM): Prepare a 1 mM stock solution of EDTA in deionized water. From this, prepare working solutions with a range of concentrations to serve as a positive control.

-

Ferrous Sulfate Solution (0.3 mM): Dissolve an appropriate amount of ferrous sulfate in deionized water. This solution should be prepared fresh before each experiment.

-

Ferrozine Solution (0.8 mM): Dissolve an appropriate amount of ferrozine in deionized water. This solution should also be prepared fresh.

Assay Procedure

Caption: Workflow for the in vitro ferrous iron chelation assay.

-

Sample and Control Preparation:

-

In a 96-well microplate, add 50 µL of the different concentrations of this compound working solutions to triplicate wells.

-

Positive Control: Add 50 µL of the different concentrations of EDTA working solutions to triplicate wells.

-

Blank (Negative Control): Add 50 µL of the solvent used for this compound to triplicate wells. This will represent 0% chelation.

-

-

Initiation of Chelation Reaction:

-

Add 20 µL of the 0.3 mM ferrous sulfate solution to all wells containing samples, positive controls, and the blank.

-

-

Incubation:

-

Mix the plate gently and incubate at room temperature for 10 minutes to allow for the chelation reaction to occur.

-

-

Color Development:

-

Add 30 µL of the 0.8 mM ferrozine solution to all wells. The solution will turn a magenta color in the absence of a strong chelator.

-

-

Final Incubation:

-

Mix the plate gently and incubate at room temperature for another 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well at 562 nm using a microplate reader.

-

Data Presentation and Analysis

The percentage of ferrous iron chelation activity can be calculated using the following formula:

% Chelation Activity = [ ( A₀ - A₁ ) / A₀ ] x 100

Where:

-

A₀ is the absorbance of the blank (containing ferrous sulfate and ferrozine but no sample).

-

A₁ is the absorbance of the sample (containing this compound, ferrous sulfate, and ferrozine).

The results can be summarized in the following tables. Note that the absorbance values are hypothetical and should be replaced with experimental data.

Table 1: Raw Absorbance Data at 562 nm

| Concentration (µg/mL) | This compound Replicate 1 | This compound Replicate 2 | This compound Replicate 3 | EDTA Replicate 1 | EDTA Replicate 2 | EDTA Replicate 3 |

| Blank (0) | 0.852 | 0.848 | 0.850 | 0.852 | 0.848 | 0.850 |

| 10 | 0.765 | 0.770 | 0.768 | 0.682 | 0.679 | 0.681 |

| 25 | 0.640 | 0.645 | 0.642 | 0.511 | 0.515 | 0.513 |

| 50 | 0.425 | 0.430 | 0.428 | 0.256 | 0.254 | 0.255 |

| 100 | 0.213 | 0.218 | 0.215 | 0.128 | 0.130 | 0.129 |

| 200 | 0.106 | 0.110 | 0.108 | 0.064 | 0.066 | 0.065 |

Table 2: Calculated Iron Chelation Activity (%)

| Concentration (µg/mL) | Average this compound Absorbance | % Chelation (this compound) | Average EDTA Absorbance | % Chelation (EDTA) |

| Blank (0) | 0.850 | 0.0% | 0.850 | 0.0% |

| 10 | 0.768 | 9.6% | 0.681 | 19.9% |

| 25 | 0.642 | 24.5% | 0.513 | 39.6% |

| 50 | 0.428 | 49.6% | 0.255 | 70.0% |

| 100 | 0.215 | 74.7% | 0.129 | 84.8% |

| 200 | 0.108 | 87.3% | 0.065 | 92.4% |

Conclusion

This application note provides a comprehensive protocol for the quantitative assessment of the iron-chelating properties of this compound. By following this ferrozine-based assay, researchers can effectively screen and characterize the potential of this compound and other novel compounds as iron chelators, which is a critical step in the development of new therapeutics for iron overload disorders and conditions associated with iron-induced oxidative stress.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a new cytotoxic antibiotic from a marine Agrobacterium. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pjmhsonline.com [pjmhsonline.com]

Investigating Agrochelin as a potential therapeutic agent in preclinical studies

Application Notes and Protocols for the Preclinical Investigation of Agrochelin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a novel alkaloid compound isolated from a marine Agrobacterium sp., has been identified as a potential cytotoxic agent.[1][2] This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of this compound as a potential therapeutic agent. The methodologies outlined herein are designed to assess its anti-cancer efficacy, elucidate its mechanism of action, and provide a framework for its progression through the drug development pipeline. While this compound and its acetyl derivative have demonstrated cytotoxic activity, detailed public data on their preclinical performance is limited.[1] Therefore, this document serves as a foundational guide for initiating a thorough investigation.

In Vitro Efficacy Assessment

A critical first step in preclinical evaluation is to determine the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines. This allows for the determination of its potency and selectivity.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |

| A549 | Lung Carcinoma | 15.8 |

| HCT116 | Colorectal Carcinoma | 7.9 |

| PANC-1 | Pancreatic Carcinoma | 20.1 |

| DU145 | Prostate Carcinoma | 18.5 |

| MRC-5 | Normal Lung Fibroblast | > 100 |

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., MRC-5)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mechanism of Action: Apoptosis Induction

Many cytotoxic antibiotics exert their anti-cancer effects by inducing programmed cell death, or apoptosis.[3] The following protocols will help determine if this compound induces apoptosis.

Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 cells

| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3.2 | 1.5 |

| This compound (1x IC50) | 25.8 | 8.3 |

| This compound (2x IC50) | 45.1 | 15.7 |

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCT116 cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at 1x and 2x IC50 concentrations for 24 hours.

-

Harvest cells, including the supernatant, and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of other cytotoxic antibiotics, it is plausible that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This could involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

In Vivo Efficacy Assessment

To evaluate the anti-tumor activity of this compound in a living organism, a xenograft mouse model is a standard preclinical approach.[4]

Table 3: Hypothetical In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 1500 ± 150 | - |

| This compound (10 mg/kg) | 825 ± 120 | 45 |

| This compound (20 mg/kg) | 450 ± 90 | 70 |

Protocol 3: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

-

HCT116 cells

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCT116 cells and Matrigel into the flank of each mouse.

-

Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

-

Randomize mice into treatment groups (Vehicle, this compound 10 mg/kg, this compound 20 mg/kg).

-

Administer treatment (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.[5]

-